4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol
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Description
4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol is a useful research compound. Its molecular formula is C13H13ClN4O3 and its molecular weight is 308.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
Nitration of Halopyrazoles : The nitration of halopyrazoles, including compounds similar to 4-chloro-2-[[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol, leads to the formation of chloro-nitropyrazoles. These compounds have potential applications in various chemical syntheses (Bozhenkov et al., 2006).
Antimicrobial and Antidiabetic Activities : Certain derivatives of 4-aminophenol, closely related to the chemical , have been synthesized and tested for their antimicrobial and antidiabetic activities. These compounds have shown promising results in broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase (Rafique et al., 2022).
Corrosion Inhibition : Bipyrazolic compounds, structurally related to the chemical , have been studied for their corrosion inhibitory action on steel in acidic solutions. These studies suggest potential industrial applications in corrosion protection (Tebbji et al., 2005).
Analytical Applications
Spectrophotometric Determination : 4-Aminopyrazolone derivatives, similar in structure to the compound , have been synthesized for the spectrophotometric assay of phenolic compounds. These methods show improvements in sensitivity and are significant in analytical chemistry (Fiamegos et al., 2000).
Sonochemical Degradation of Pollutants : The sonochemical degradation of aromatic organic pollutants, including chlorophenols, demonstrates the potential use of these compounds in environmental remediation and waste management (Goskonda et al., 2002).
Other Relevant Studies
Crystal Structures in Antitumor Synthesis : The synthesis of compounds structurally similar to the one has been crucial in developing potential antitumor agents, with the crystal structures of these compounds providing valuable insights (Cao et al., 2011).
UV Cross-Linkable Polymers : Synthesis and characterization of polymer-based compounds related to 4-chloro-2-[[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol demonstrate potential in crosslinking studies and applications in materials science (Suresh et al., 2016).
Properties
IUPAC Name |
4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-13(18(20)21)11(17(2)16-8)5-6-15-10-7-9(14)3-4-12(10)19/h3-7,15,19H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHWFPBWVQNXIA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=C(C=CC(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=C(C=CC(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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